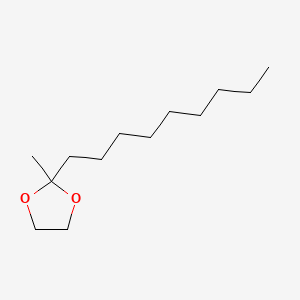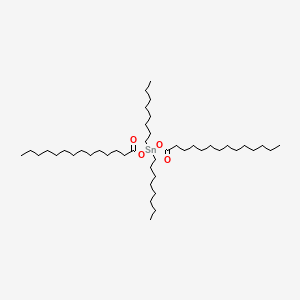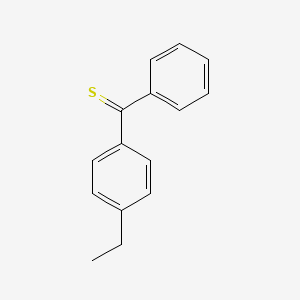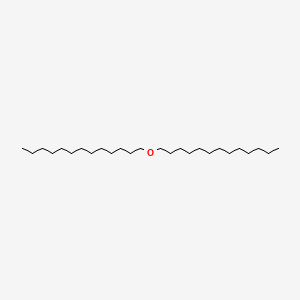
1,1'-Oxybis(tridecane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(tridecane) is an organic compound with the molecular formula C26H54O. It is also known as 1-(tridecyloxy)tridecane. This compound belongs to the class of ethers, specifically dialkyl ethers, where two tridecane chains are connected by an oxygen atom. It is a colorless liquid with a relatively high boiling point and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(tridecane) can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, tridecanol (C13H27OH) is reacted with tridecyl iodide (C13H27I) in the presence of a strong base such as sodium hydride (NaH) to form 1,1’-Oxybis(tridecane).
Industrial Production Methods
Industrial production of 1,1’-Oxybis(tridecane) typically involves large-scale Williamson ether synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves:
- Preparation of tridecanol and tridecyl iodide.
- Reaction in the presence of a strong base.
- Purification through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(tridecane) primarily undergoes substitution reactions due to the presence of the ether linkage. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include strong acids or bases that can cleave the ether bond.
Hydrolysis: In the presence of strong acids, 1,1’-Oxybis(tridecane) can be hydrolyzed to form tridecanol.
Major Products
Hydrolysis: Tridecanol (C13H27OH) is the major product formed when 1,1’-Oxybis(tridecane) undergoes hydrolysis.
Applications De Recherche Scientifique
1,1’-Oxybis(tridecane) has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential use in biological systems due to its relatively inert nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a lubricant and in the formulation of various industrial products.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(tridecane) is primarily based on its chemical stability and inertness. It does not readily react with biological molecules, making it suitable for use in various applications where a stable, non-reactive compound is required. The molecular targets and pathways involved are minimal due to its inert nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecane, 1,1’-oxybis-: Similar structure with two dodecane chains connected by an oxygen atom.
Decane, 1,1’-oxybis-: Similar structure with two decane chains connected by an oxygen atom.
Uniqueness
1,1’-Oxybis(tridecane) is unique due to its longer alkyl chains compared to similar compounds like dodecane and decane derivatives. This results in different physical properties such as higher boiling points and different solubility characteristics, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
65193-89-7 |
|---|---|
Formule moléculaire |
C26H54O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
1-tridecoxytridecane |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
CSHOPPGMNYULAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


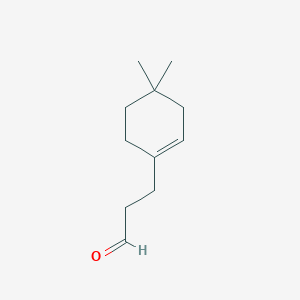
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)


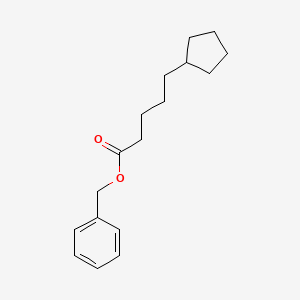
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

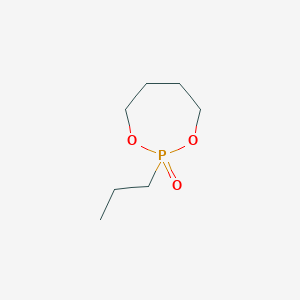
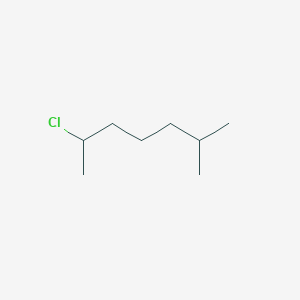

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
